

Atto 390 Maleimide: A Technical Guide to Photostability and Photobleaching Rates

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Compound of Interest

Compound Name: Atto 390 maleimide

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Introduction

Atto 390, a fluorescent label belonging to the coumarin family of dyes, is recognized for its high fluorescence quantum yield and significant Stokes shift.^{[1][2][3][4][5]} Its maleimide derivative is a valuable tool for the selective labeling of thiol groups in proteins and peptides, particularly cysteine residues, enabling the study of protein structure, function, and dynamics. A critical characteristic for any fluorescent probe, especially in applications requiring prolonged or intense illumination such as single-molecule studies and super-resolution microscopy, is its photostability. This guide provides an in-depth technical overview of the photostability and photobleaching characteristics of **Atto 390 maleimide**, including relevant photophysical data, experimental protocols for characterization, and an example of its application in studying cellular signaling pathways.

Core Photophysical Properties

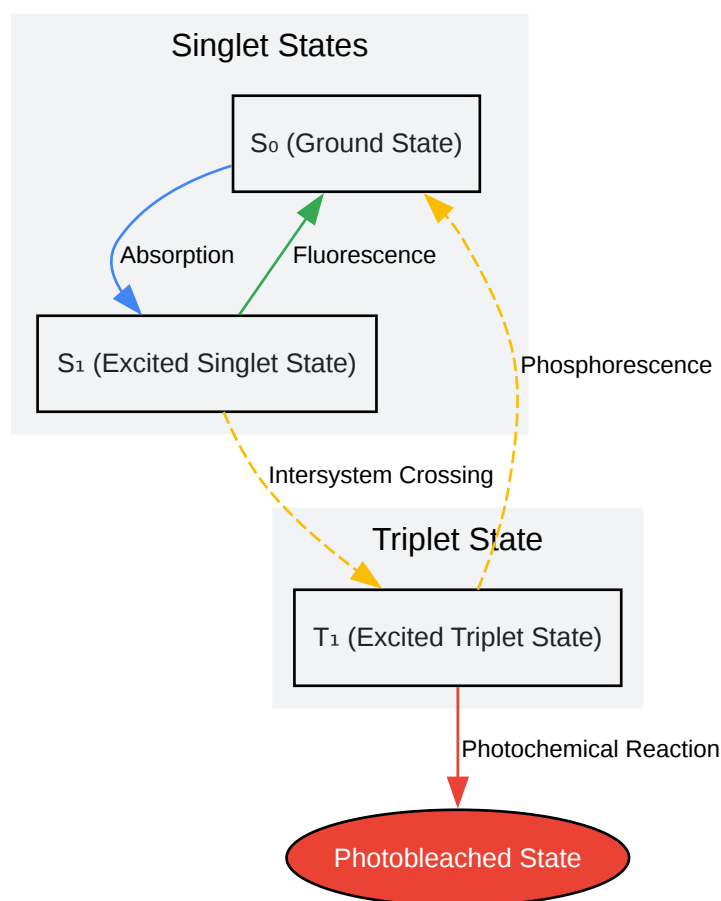
Atto 390 is characterized by its absorption in the near-UV spectrum and emission in the blue region. Its key photophysical parameters are summarized in the table below. The high fluorescence quantum yield indicates that a large fraction of absorbed photons is converted into fluorescently emitted photons, contributing to its brightness.

Parameter	Value	Reference(s)
Maximum Excitation Wavelength (λ_{abs})	390 nm	
Maximum Emission Wavelength (λ_{fl})	476 - 479 nm	
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	90%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Stokes Shift	~89 nm	

Photostability and Photobleaching

While often described as having "good photostability," quantitative data on the photobleaching rate of Atto 390 is not readily available in commercial datasheets. However, studies on related coumarin dyes provide valuable context. Research comparing the photostability of various fluorescent dyes has shown that coumarin derivatives are generally two to three orders of magnitude less photostable than rhodamine derivatives. Photobleaching is an irreversible process where the fluorophore is chemically altered upon light excitation, leading to a loss of fluorescence. This process is complex and can be influenced by several factors including the chemical environment and the intensity of the excitation light.

The primary mechanism of photobleaching for many organic dyes involves the transition from the excited singlet state (S_1) to a long-lived triplet state (T_1). From the triplet state, the molecule can undergo further photochemical reactions, often involving molecular oxygen, that lead to its permanent destruction.



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Jablonski diagram illustrating photobleaching pathways.

Experimental Protocols

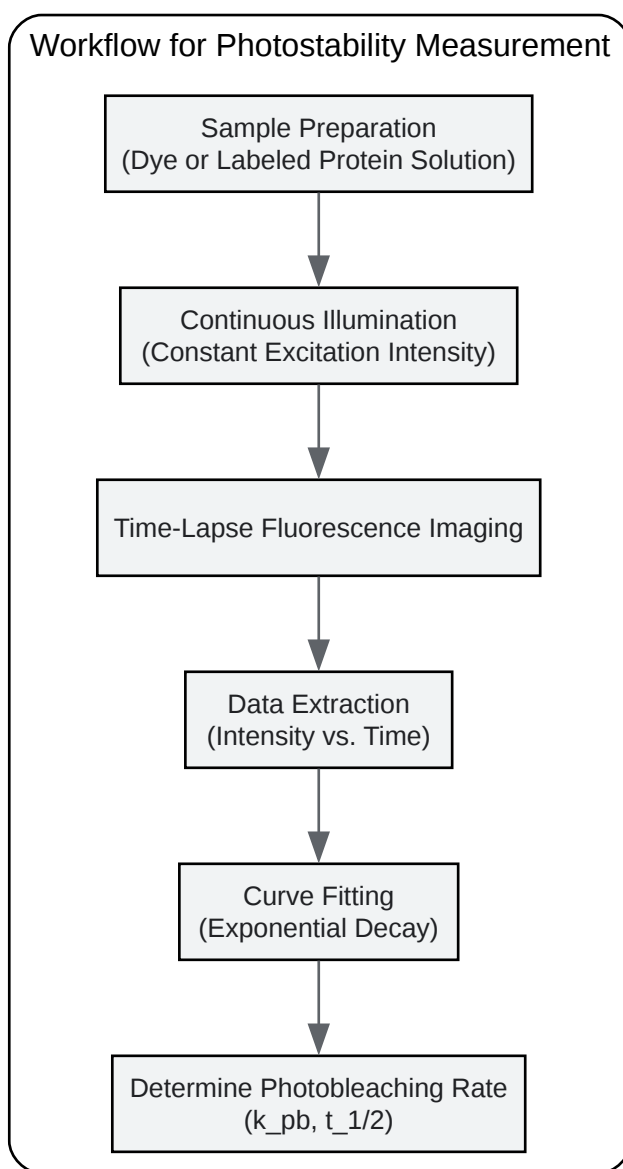
Measuring Photostability

A common method to quantify the photostability of a fluorescent dye is to measure the decay of its fluorescence intensity over time under continuous illumination.

Protocol for Measuring Photobleaching Rate:

- **Sample Preparation:** Prepare a solution of **Atto 390 maleimide**-labeled protein (or the free dye) in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration. The concentration should be dilute enough to avoid inner filter effects.

- **Instrumentation:** Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with appropriate filters) and a sensitive detector (e.g., a PMT or a CCD camera).
- **Illumination:** Continuously illuminate the sample with light at the excitation maximum of Atto 390 (390 nm). The illumination intensity should be constant and recorded.
- **Data Acquisition:** Record the fluorescence emission intensity over time. The acquisition should be long enough to observe a significant decrease in fluorescence.
- **Data Analysis:** Plot the normalized fluorescence intensity as a function of time. The resulting curve can often be fitted to an exponential decay function to determine the photobleaching rate constant (k_{pb}) and the photobleaching half-life ($t_{1/2}$). The photobleaching quantum yield (Φ_{pb}), which is the number of molecules photobleached per absorbed photon, can then be calculated if the photon flux is known.



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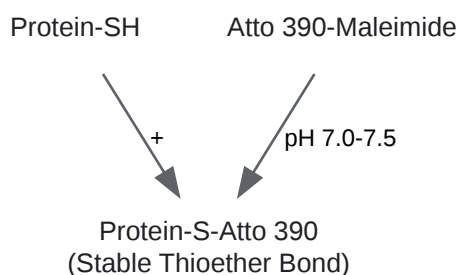
Experimental workflow for measuring photostability.

Protein Labeling with Atto 390 Maleimide

The maleimide group of Atto 390 reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.

Protocol for Protein Labeling:

- **Protein Preparation:** Dissolve the protein to be labeled in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS or HEPES). If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine).
- **Dye Preparation:** Immediately before use, dissolve **Atto 390 maleimide** in an anhydrous solvent such as DMSO or DMF to create a stock solution.
- **Conjugation:** Add the dye stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is typically recommended. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- **Purification:** Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
- **Characterization:** Determine the degree of labeling (DOL), which is the average number of dye molecules per protein, by measuring the absorbance of the conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).



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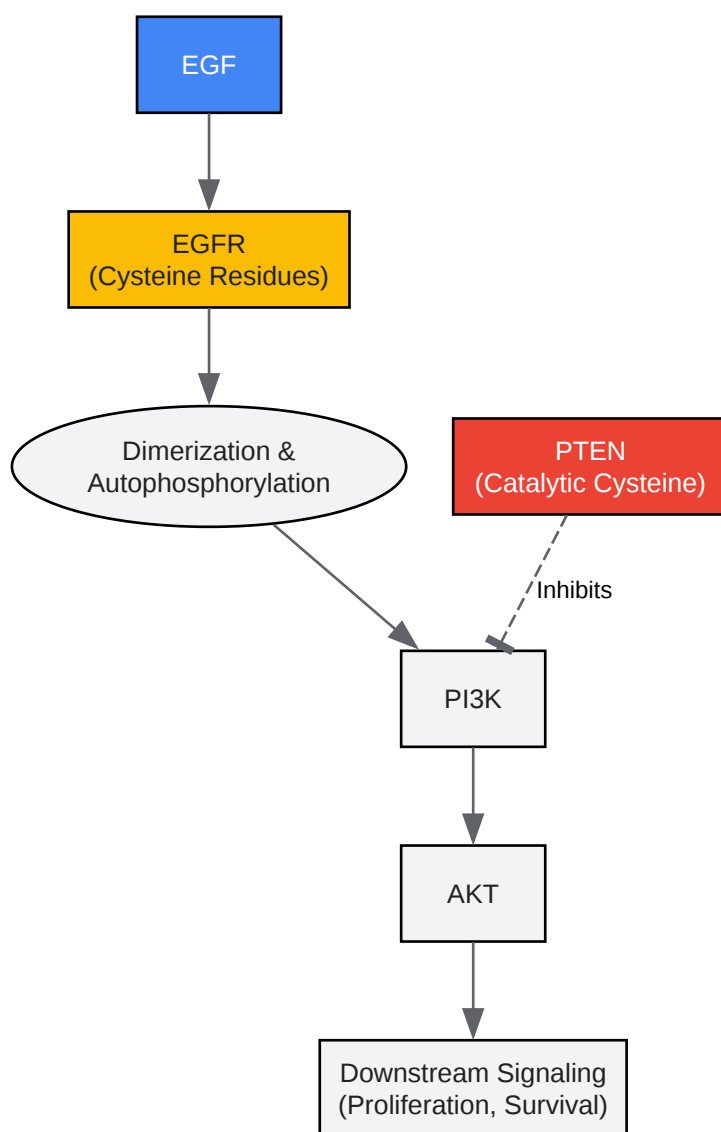
Reaction of **Atto 390 maleimide** with a protein thiol.

Application in Signaling Pathway Analysis: EGFR Signaling

The specific reactivity of **Atto 390 maleimide** with cysteine residues makes it a powerful tool for studying signaling pathways where the redox state of cysteines plays a regulatory role. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR

contains several cysteine residues, some of which are involved in disulfide bonds crucial for its structure and function. Furthermore, the activity of proteins downstream of EGFR, such as protein tyrosine phosphatases (PTPs) and the lipid phosphatase PTEN, is regulated by the oxidation of their catalytic cysteine residues.

By labeling specific cysteine residues with **Atto 390 maleimide**, researchers can track conformational changes, protein-protein interactions, and the local environment of the labeled site within the EGFR signaling cascade.



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Simplified EGFR signaling pathway highlighting key proteins with reactive cysteines.

Conclusion

Atto 390 maleimide is a bright and useful fluorescent probe for labeling thiol-containing biomolecules. While it offers excellent spectral properties, its photostability, like other coumarin dyes, is a consideration for demanding imaging applications. Understanding the mechanisms of photobleaching and employing standardized protocols for its characterization are crucial for obtaining reliable and reproducible data. The ability to selectively target cysteine residues makes **Atto 390 maleimide** a valuable tool for investigating the intricate roles of these amino acids in cellular processes such as signal transduction. Researchers and drug development professionals can leverage the information in this guide to effectively utilize **Atto 390 maleimide** in their studies.

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